N,N'-Bis(6-(9-acridinylamino)hexyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide is a complex organic compound known for its unique structure and properties It is characterized by the presence of acridine groups, which are known for their intercalating properties with DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acridine derivatives with hexylamine, followed by the coupling of the resulting product with pentanediamide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler molecules, typically involving the gain of electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce acridine oxides, while reduction could yield simpler amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a probe to study molecular interactions.
Biology: The compound’s ability to intercalate with DNA makes it valuable in genetic research, including studies on DNA replication and repair.
Medicine: Its potential as an anticancer agent is being explored due to its ability to disrupt DNA function in cancer cells.
Mechanism of Action
The mechanism of action of N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide primarily involves its interaction with DNA. The acridine groups intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide
- N-[3-(9-acridinylamino)propyl]-N,N-bis(6-(9-acridinylamino)hexyl)amine
Uniqueness
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide is unique due to its specific structure, which allows for strong intercalation with DNA. Compared to similar compounds, it has a distinct balance of hydrophobic and hydrophilic regions, enhancing its solubility and reactivity in biological systems. This makes it particularly effective in applications requiring DNA interaction, such as anticancer research .
Properties
CAS No. |
98502-84-2 |
---|---|
Molecular Formula |
C43H50N6O2 |
Molecular Weight |
682.9 g/mol |
IUPAC Name |
N,N'-bis[6-(acridin-9-ylamino)hexyl]pentanediamide |
InChI |
InChI=1S/C43H50N6O2/c50-40(44-28-13-1-3-15-30-46-42-32-18-5-9-22-36(32)48-37-23-10-6-19-33(37)42)26-17-27-41(51)45-29-14-2-4-16-31-47-43-34-20-7-11-24-38(34)49-39-25-12-8-21-35(39)43/h5-12,18-25H,1-4,13-17,26-31H2,(H,44,50)(H,45,51)(H,46,48)(H,47,49) |
InChI Key |
XSGVJIDHKKPEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)CCCC(=O)NCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.